molecular formula C9H5N3O2 B1323050 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020035-67-9

6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1323050
CAS No.: 1020035-67-9
M. Wt: 187.15 g/mol
InChI Key: CVFNVXPJVITGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1020035-67-9) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 9 H 5 N 3 O 2 with a molecular weight of 187.15 g/mol . The compound features a cyano (-CN) group at the 6-position and a reactive carboxylic acid (-COOH) moiety at the 2-position of the imidazo[1,2-a]pyridine scaffold, making it a versatile precursor for the synthesis of various pharmacologically active derivatives, such as amides and hydrazides . This compound serves a critical role in early-stage research, particularly in the development of enzyme inhibitors. It is a key synthetic intermediate for a class of phosphonocarboxylate inhibitors that target Rab geranylgeranyl transferase (RGGT) . The nature of the substituent at the C6 position is crucial for this activity, and derivatives have been shown to disrupt Rab11A prenylation in human cervical carcinoma (HeLa) cell lines . Furthermore, imidazo[1,2-a]pyridine derivatives are investigated for their potential as anticancer agents , with some analogs demonstrating submicromolar inhibitory activity against the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer . The synthetic utility of this compound is well-documented. It can be prepared via condensation reactions of 2-aminopyridine derivatives, with the cyano group introduced through palladium-catalyzed cyanation or by using pre-functionalized building blocks . The carboxylic acid group is commonly obtained through the hydrolysis of the corresponding nitrile intermediate under controlled alkaline conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6/h1-2,4-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFNVXPJVITGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631066
Record name 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020035-67-9
Record name 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Aminopyridines with Aldehydes or Halogenated Precursors

A widely used approach involves the condensation of 2-aminopyridine derivatives with aldehydes or halogenated carbonyl compounds to form the imidazo[1,2-a]pyridine scaffold. This can be catalyzed by acids or proceed under metal-free conditions.

  • For example, 2-aminopyridine reacts with bromomalonaldehyde under microwave irradiation to yield 3-carbaldehyde-substituted imidazo[1,2-a]pyridines in good yields (54–80%) within 10 minutes at 110°C.
  • Acid catalysts such as perchloric acid or hydrochloric acid are effective in promoting these condensations without metal catalysts, offering environmentally benign and scalable routes.

Use of Metal Catalysts and Reductive Steps

  • Reduction of nitro-substituted intermediates to amines can be achieved by catalytic hydrogenation (H2, Pd/C), followed by protection and further functionalization steps.
  • Sodium borohydride in the presence of nickel chloride hydrate (NaBH4/NiCl2·6H2O) in methanol at low temperatures (-40°C) is used to reduce phosphonocarboxylate intermediates to the corresponding alcohols or amines with yields ranging from 48% to 87%.

Introduction of the Cyano Group at the 6-Position

The cyano group at the 6-position can be introduced either by:

  • Starting from 6-cyano-substituted 2-aminopyridines as the initial substrate, which undergo ring closure to form the imidazo[1,2-a]pyridine core with the cyano group already in place.
  • Alternatively, post-ring closure functionalization methods such as fluorination followed by nucleophilic substitution or oxidative transformations can be employed to install or modify the cyano group.

Preparation of the 2-Carboxylic Acid Functionality

Hydrolysis of 2-Cyanopyridine Derivatives

A key step in obtaining the 2-carboxylic acid is the hydrolysis of the corresponding 2-cyanopyridine or nitrile intermediate under alkaline conditions, followed by acidification to precipitate the carboxylic acid.

  • A patented method describes hydrolyzing 2-cyanopyridine in aqueous sodium hydroxide solution at 50–70°C with reflux for 4–12 hours, followed by acidification with hydrochloric acid to pH 2.5–6.5, and subsequent evaporation and crystallization steps to isolate 2-pyridine carboxylic acid with yields up to 89.6%.
  • The process involves careful control of temperature, pH, and solvent ratios to maximize yield and purity.

Knoevenagel Condensation and Subsequent Transformations

  • Knoevenagel condensation of imidazo[1,2-a]pyridine aldehydes with trialkyl phosphonocarboxylates in the presence of titanium tetrachloride and triethylamine can be used to introduce carboxylate groups, which can be further reduced or hydrolyzed to carboxylic acids.

Representative Preparation Procedure (Summarized)

Step Reagents/Conditions Outcome Yield (%) Notes
1. Condensation of 2-aminopyridine derivative with bromomalonaldehyde Microwave irradiation, 110°C, 10 min Formation of imidazo[1,2-a]pyridine aldehyde 54–80 Rapid, efficient ring closure
2. Knoevenagel condensation with trialkyl phosphonocarboxylate TiCl4, TEA, DCM, rt, overnight Phosphonocarboxylate intermediate 42–66 Precursor for acid group
3. Reduction of intermediate NaBH4, NiCl2·6H2O, MeOH, -40°C Alcohol or amine derivatives 48–87 Mild conditions
4. Hydrolysis of nitrile to acid NaOH aqueous, 50–70°C, reflux 4–12 h; acidify with HCl to pH 2.5–6.5 2-pyridine carboxylic acid ~90 High yield, scalable

Purification and Isolation

  • The final compounds are typically purified by crystallization from suitable solvents (e.g., alcohols), filtration, and drying under vacuum or in an oven.
  • Chromatographic methods may be employed for intermediates if necessary, but crystallization is preferred for scalability and purity.

Summary of Key Research Findings

  • Metal-free catalytic methods using acids such as perchloric or hydrochloric acid provide environmentally friendly and efficient routes to imidazo[1,2-a]pyridines.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields for ring closure steps.
  • Hydrolysis of nitrile precursors under alkaline conditions followed by acidification is a robust method for obtaining the carboxylic acid functionality with high yield and purity.
  • Reduction and fluorination steps allow for further functionalization and diversification of the imidazo[1,2-a]pyridine scaffold.

Chemical Reactions Analysis

Types of Reactions

6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is in the development of anticancer agents. Research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. For instance, a study synthesized a series of derivatives that displayed submicromolar inhibitory activity against various tumor cell lines, with one compound showing an IC50 value as low as 0.09 μM against HCC827 cells. This compound induced cell cycle arrest and apoptosis, indicating its potential as a lead compound for PI3Kα inhibitors .

Inhibition of Protein Geranylgeranylation

Another significant application is in the inhibition of protein geranylgeranylation, which is crucial for the proper functioning of several proteins involved in cancer progression. A study synthesized 12 phosphonocarboxylate derivatives based on imidazo[1,2-a]pyridine and evaluated their activity against Rab geranylgeranyl transferase (RGGT). The results indicated that certain derivatives effectively disrupted Rab11A prenylation in HeLa cells, demonstrating their potential as RGGT inhibitors .

Catalytic Applications

This compound has also been explored for its catalytic properties. It has been utilized in palladium-catalyzed C(sp³)–H functionalization reactions, enabling the synthesis of diverse heteroaryl-containing compounds from carboxylic acids. This method represents a novel approach to functionalizing free carboxylic acids and showcases the versatility of the compound in synthetic chemistry .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have provided insights into how modifications at the C6 position influence biological activity. For example, specific substituents at this position were found to enhance or diminish the cytotoxic effects against cancer cell lines. Such studies are vital for optimizing the efficacy of potential drug candidates derived from this compound .

Summary Table of Applications

ApplicationDescriptionKey Findings
Anticancer ActivityInhibition of PI3K signaling pathwaySubmicromolar inhibitory activity against tumor cells; induces apoptosis .
Inhibition of Protein GeranylgeranylationDisruption of RGGT activityEffective in inhibiting Rab11A prenylation; cytotoxic effects observed .
Catalytic ApplicationsPalladium-catalyzed C(sp³)–H functionalizationEnables synthesis of heteroaryl compounds from carboxylic acids .
Structure-Activity RelationshipInvestigating effects of substituents on biological activityModifications at C6 position significantly affect cytotoxicity .

Mechanism of Action

The mechanism of action of 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold is highly versatile, with substitutions at the 6-position significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Highlights
6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid -CN (6), -COOH (2) C₉H₅N₃O₂ 187.15 Precursor for antikinetoplastid agents and antiproliferative hydrazides .
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -CF₃ (6), -COOH (2) C₉H₅F₃N₂O₂ 248.16 Used in Mur ligase inhibitor synthesis via flow chemistry .
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid -CH₃ (6), -COOH (2) C₉H₈N₂O₂ 176.17 Intermediate for chloroquine analogs and DNA intercalators .
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid -F (6), -COOH (2) C₈H₅FN₂O₂ 180.14 Antiviral and antimicrobial lead optimization .
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid -Cl (6), -COOH (2) C₈H₅ClN₂O₂ 196.59 Anticancer agent synthesis via amide coupling .
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid -C(CN)C₃H₅ (6), -COOH (2) C₁₂H₉N₃O₂ 227.22 Investigated for CNS modulation .

Key Differences and Trends

Electronic Effects: The cyano group (-CN) in the target compound is a strong electron-withdrawing group, enhancing the electrophilicity of the imidazo[1,2-a]pyridine core. This contrasts with the electron-donating methyl group (-CH₃) in 6-methyl derivatives, which increases lipophilicity . Trifluoromethyl (-CF₃) and fluoro (-F) substituents improve metabolic stability and bioavailability due to their electronegativity and resistance to oxidation .

Synthetic Accessibility: 6-Cyano derivatives are synthesized via condensation of 2-aminopyridines with bromopyruvic acid, followed by cyano substitution . Continuous flow synthesis (e.g., for 6-(trifluoromethyl) analogs) achieves higher yields (72–85%) compared to traditional flask methods (50–60%) .

Biological Activity: 6-Cyano derivatives exhibit potent antiproliferative effects against lung and pancreatic cancer cells when converted to hydrazide conjugates . 6-(Trifluoromethyl) analogs show enhanced inhibitory activity against bacterial Mur ligases due to improved target binding . 6-Chloro derivatives demonstrate superior anticancer activity in vitro compared to methyl or fluoro analogs .

Biological Activity

6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound has been studied for its potential as an anticancer agent, as well as its role in inhibiting specific enzymatic pathways. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminopyridines with bromopyruvic acid. Recent advances in continuous flow synthesis have enabled more efficient production of these compounds without the need for protecting groups, facilitating their use in drug discovery .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. In vitro assays have shown that these compounds exhibit submicromolar inhibitory activity against various tumor cell lines. For instance, a study indicated that modifications at the C6 position significantly influenced the cytotoxicity against cancer cells .

Table 1: Cytotoxicity Data of this compound Derivatives

Compound IDIC50 (μM)Cell LineMechanism of Action
1a<150HeLaInhibition of Rab11A prenylation
1b386MCF-7PI3Kα inhibition
1c735A549Induction of apoptosis

The data indicates that certain derivatives show high cytotoxic effects (IC50 < 150 μM), while others demonstrate moderate activity.

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit protein geranylgeranylation, particularly targeting Rab geranylgeranyl transferase (RGGT). The inhibition of RGGT has been linked to reduced cell viability in cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the C6 position are crucial for maintaining inhibitory activity against RGGT .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents at specific positions on the imidazo[1,2-a]pyridine scaffold. The presence of bulky groups at the C6 position enhances the biological activity of these compounds. For example, derivatives with larger substituents exhibited increased potency in inhibiting RGGT and showed better cytotoxic profiles against cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Inhibition of Cancer Cell Growth : A study demonstrated that a derivative effectively inhibited the growth of HeLa cells through mechanisms involving apoptosis and cell cycle arrest.
  • Targeting PI3K Pathway : Another research focused on a derivative acting as a PI3Kα inhibitor, showcasing significant anti-proliferative effects on breast cancer cell lines .
  • Geranylgeranylation Disruption : Research indicated that certain analogs could disrupt Rab11A prenylation in HeLa cells, leading to decreased viability and signaling pathway interference .

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Key AdvantageReference
Continuous FlowMicroreactor, 100°C, no isolation75–85Scalability, reduced waste
One-Pot MulticomponentWater, piperidine, RT, 24 hours60–70Green chemistry compliance
Carboxamide CouplingDMF, EDC/HOBt, RT65–72Versatile derivatization

Q. Table 2: Spectroscopic Signatures

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)
Carboxylic Acid12.07 (s, OH)167–1701711 (C=O)
Cyano (-CN)-115–1182220 (C≡N)
Aromatic Protons6.6–8.3 (m)110–150-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.